4-bromo-2-chloro-N-propylaniline hydrochloride
Description
4-Bromo-2-chloro-N-propylaniline hydrochloride is a secondary amine hydrochloride compound characterized by a halogenated aromatic ring system. Its structure includes a bromo (-Br) substituent at the 4-position, a chloro (-Cl) group at the 2-position, and an N-propyl chain attached to the aniline nitrogen, which is protonated as a hydrochloride salt. This compound is primarily utilized in chemical research and synthesis as a building block or intermediate, particularly in the development of pharmacologically active molecules or functional materials .
Properties
IUPAC Name |
4-bromo-2-chloro-N-propylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrClN.ClH/c1-2-5-12-9-4-3-7(10)6-8(9)11;/h3-4,6,12H,2,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHASZFHZPSCOKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrCl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction-Halogenation Sequence
A foundational approach involves functionalizing bromobenzene through sequential nitration, reduction, and halogenation:
Step 1: Nitration of Bromobenzene
Bromobenzene undergoes nitration with concentrated HNO₃/H₂SO₄ at 50°C, yielding a mixture of 1-bromo-2-nitrobenzene (minor) and 1-bromo-4-nitrobenzene (major). The para-nitro isomer is isolated via fractional crystallization (yield: ~65%).
Step 2: Reduction to 4-Bromoaniline
Catalytic hydrogenation (H₂/Pd-C in ethanol) or chemical reduction (Sn/HCl) converts the nitro group to an amine, producing 4-bromoaniline.
Step 3: Chlorination and N-Propylation
Chlorination at the ortho position is achieved using Cl₂/FeCl₃, yielding 4-bromo-2-chloroaniline. Subsequent N-propylation employs propyl bromide in the presence of K₂CO₃ in dimethylformamide (DMF) at 80°C (12 h, yield: ~70%).
Step 4: Hydrochloride Salt Formation
The free base is treated with concentrated HCl in methanol, followed by solvent evaporation to precipitate the hydrochloride salt (yield: >90%).
Optimization and Challenges
Regioselectivity in Halogenation
The ortho-chlorination of 4-bromoaniline requires precise control:
N-Propylation Efficiency
Alkylation of 4-bromo-2-chloroaniline with propyl bromide faces steric hindrance. Key parameters:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Base | K₂CO₃ (2.5 equiv) | +15% vs. NaOH |
| Solvent | DMF (anhydrous) | +20% vs. THF |
| Temperature | 80°C (reflux) | +12% vs. 60°C |
Alternative agents like propyl tosylate improve selectivity but increase cost.
Characterization and Validation
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity for the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chloro-N-propylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form azo compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of suitable nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of derivatives with different functional groups.
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Scientific Research Applications
4-bromo-2-chloro-N-propylaniline hydrochloride is utilized in various scientific research fields, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug development.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-chloro-N-propylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-bromo-2-chloro-N-propylaniline hydrochloride can be contextualized by comparing it to other hydrochlorides of aromatic amines, as illustrated in the evidence. Key points of comparison include substituent effects, molecular complexity, and pharmacological applications.
Structural and Functional Analysis
Substituent Profile: The compound’s dual halogenation (Br and Cl) distinguishes it from simpler hydrochlorides like benzydamine hydrochloride (anti-inflammatory agent), which features a benzyl group and dimethylamino substituents . In contrast, memantine hydrochloride (Alzheimer’s treatment) lacks halogens but incorporates a rigid tricyclic adamantane structure, optimizing blood-brain barrier penetration .
Amine Functionalization: The N-propyl group in this compound contrasts with the tertiary amines in chlorphenoxamine hydrochloride (antihistamine) and dosulepin hydrochloride (tricyclic antidepressant), which feature bulkier N-substituents for receptor interaction . Tapentadol hydrochloride (opioid analgesic) combines a phenol and ethylamine group, enabling dual μ-opioid receptor agonism and norepinephrine reuptake inhibition .
Pharmacological Relevance :
- Unlike fluoxetine hydrochloride (SSRI antidepressant), which contains a trifluoromethyl group for enhanced bioavailability , the halogenated aromatic system of this compound may favor applications in kinase inhibitor design or agrochemicals.

Data Table: Comparative Overview of Hydrochloride Derivatives
*Molecular formulas are inferred from structural diagrams in the evidence.
Key Findings
- Halogenation Impact: The Br/Cl substituents in 4-bromo-2-chloro-N-propylaniline HCl likely increase molecular weight (~305 g/mol) and lipophilicity compared to non-halogenated analogs like memantine HCl (~251 g/mol), affecting solubility and bioavailability.
- Salt Form : Hydrochloride salts, as seen in ortho-toluidine hydrochloride (Table 1-2, ), generally exhibit higher solubility in polar solvents than free bases, a critical factor in drug formulation.

- Synthetic Utility: The compound’s halogenated aromatic core makes it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura), which are less feasible in non-halogenated analogs like dosulepin HCl .
Biological Activity
4-Bromo-2-chloro-N-propylaniline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, including antimicrobial properties, metabolic pathways, and toxicity assessments.
Chemical Structure
The compound can be represented structurally as follows:
Antimicrobial Properties
Research indicates that derivatives of aniline compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that certain analogues can impair the growth of Chlamydia trachomatis without affecting host cell viability. The tested compounds showed selective activity against various bacterial strains, suggesting a potential for the development of new antimicrobial agents .
Metabolic Pathways
The metabolism of related compounds has been investigated to understand how they are processed in biological systems. For instance, profenofos, a pesticide metabolized to 4-bromo-2-chlorophenol (BCP), involved cytochrome P450 enzymes such as CYP2B6 and CYP2C19. These enzymes play crucial roles in detoxifying substances and could be relevant for understanding the metabolic fate of this compound .
Table 1: Cytochrome P450 Enzymes Involved in Metabolism
| Enzyme | K_m (μM) | V_max (nmol/min/nmol CYP) |
|---|---|---|
| CYP2B6 | 1.02 | 25.1 |
| CYP2C19 | 0.516 | 47.9 |
| CYP3A4 | 18.9 | 19.2 |
Toxicity Assessments
Toxicity studies involving related compounds indicate a need for careful evaluation of their safety profiles. In vitro assays have shown that while some derivatives exhibit antimicrobial activity, they also require assessment for mutagenicity and cytotoxic effects on human cells. For instance, compounds were tested for their effects on cell viability in various human cell lines, revealing critical insights into their safety .
Case Studies
- Case Study on Chlamydial Infections : A study found that certain analogues of aniline derivatives reduced chlamydial inclusion numbers in infected cells, indicating potential therapeutic applications against Chlamydia trachomatis infections without cytotoxic effects on host cells .
- Profenofos Metabolism Study : This study highlighted the metabolic conversion of profenofos to BCP, emphasizing the role of specific cytochrome P450 enzymes in detoxification processes relevant to environmental and occupational exposure scenarios .
Q & A
Q. What are the standard synthetic routes for 4-bromo-2-chloro-N-propylaniline hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves sequential halogenation and alkylation steps. For example:
- Bromination/Chlorination : A precursor like 2-chloro-N-propylaniline may undergo regioselective bromination at the para position using electrophilic brominating agents (e.g., Br₂ in acetic acid) .
- Propylation : N-propylation via nucleophilic substitution or reductive amination, followed by HCl salt formation.
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during halogenation .
- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency .
- Purity Analysis : Use HPLC or GC-MS to monitor intermediates, ensuring >95% purity before proceeding .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
Key techniques include:
Advanced Questions
Q. How can regioselectivity challenges in halogenation be addressed during synthesis?
Regioselectivity is influenced by electronic and steric effects:
- Directing Groups : The -NHPropyl group directs electrophiles to the para position, but competing ortho/meta substitution may occur. Use bulky solvents (e.g., DMF) to sterically hinder undesired positions .
- Contradiction Resolution : If bromination yields mixed products (e.g., 2-bromo vs. 4-bromo), employ column chromatography with silica gel (hexane:EtOAc = 4:1) for separation .
Q. How can structural data discrepancies between NMR and X-ray crystallography be resolved?
- Dynamic Effects : NMR may average conformations (e.g., propyl chain rotation), while X-ray provides static snapshots. Compare multiple crystal structures (using SHELXL ) to identify dominant conformers.
- Tautomerism : Check for pH-dependent amine protonation states. Adjust crystallography conditions (e.g., low-temperature data collection) to match NMR solvent environments .
Q. What role does this compound play in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies?
- Analog Design : The bromo and chloro substituents enable Suzuki couplings to introduce aryl/heteroaryl groups for SAR exploration .
- Solubility Optimization : The hydrochloride salt improves aqueous solubility (~15 mg/mL in PBS), facilitating in vitro assays .
- Case Study : Replace the propyl group with cyclopropane (see ) to study steric effects on receptor binding .
Data Contradiction Analysis
Q. Conflicting reactivity data in cross-coupling reactions: How to troubleshoot?
- Catalyst Compatibility : Pd(PPh₃)₄ may underperform vs. Buchwald-Hartwig catalysts. Test Pd₂(dba)₃/XPhos for challenging couplings .
- Halogen Reactivity Order : Br typically reacts faster than Cl. If Cl is unexpectedly active, check for trace metal impurities (e.g., Cu) using ICP-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


